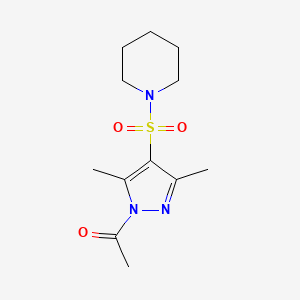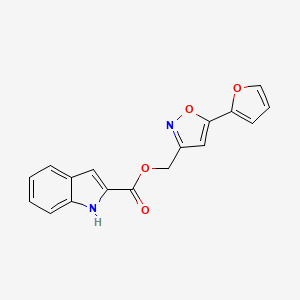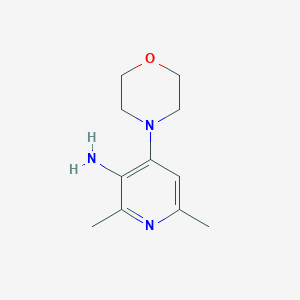![molecular formula C16H12ClN7O2S2 B2578561 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922556-09-0](/img/structure/B2578561.png)
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including pyrazolo[3,4-d]pyrimidine and thiadiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions that build up the complex structure piece by piece . The exact synthesis route would depend on the starting materials available and the specific functional groups present in the final compound.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms present, their connectivity, and the functional groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups and heterocyclic rings present in its structure. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions at the pyrazole nitrogen or at the carbon between the two nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be solid at room temperature and soluble in organic solvents due to its aromatic rings and polar functional groups .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Derivatives
The compound is a precursor in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2017) utilized a similar compound for the synthesis of different heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives. These compounds were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating a potential application in agricultural pest control (Fadda et al., 2017).
Antitumor Activity
Another significant application is in the development of antitumor agents. El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, showing moderate activity against human breast adenocarcinoma cell lines. This highlights the potential use of such compounds in the development of new cancer treatments (El-Morsy et al., 2017).
Anti-inflammatory and Analgesic Properties
The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. For example, Selvam et al. (2012) investigated thiazolopyrimidine derivatives, which showed significant antinociceptive and anti-inflammatory activities. This suggests potential applications in developing new treatments for pain and inflammation (Selvam et al., 2012).
Novel Synthetic Routes and Derivatives
Research by Elian et al. (2014) and others has focused on the development of novel synthetic routes to create polyfunctionally substituted heterocyclic compounds, including pyrimidines and pyrazolo derivatives. These studies contribute to the broader understanding of chemical synthesis techniques and the potential for creating new compounds with varied biological activities (Elian et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2S2/c1-8-22-23-16(28-8)19-12(25)7-27-15-20-13-11(14(26)21-15)6-18-24(13)10-4-2-3-9(17)5-10/h2-6H,7H2,1H3,(H,19,23,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYRVYXOVIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)



![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)


![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)


![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
